5-Pahsa

Vue d'ensemble

Description

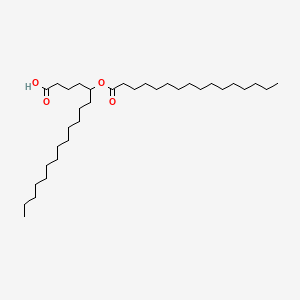

Il est formé par la condensation formelle du groupe carboxylique de l'acide palmitique avec le groupe hydroxyle de l'acide 5-hydroxystearique . Ce composé est classé comme un acide gras à longue chaîne et sert de métabolite humain. Il possède des propriétés anti-inflammatoires et hypoglycémiantes .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : La synthèse de l'acide 5-palmitoylhydroxystearique implique la réaction du palmitate de nonadec-1-en-6-yle avec de l'ozone dans une solution agitée de dichlorométhane à -78°C jusqu'à ce que la solution devienne bleue. De l'azote est ensuite barboté dans la réaction jusqu'à ce qu'elle devienne incolore, suivie de l'ajout de triphénylphosphine .

Méthodes de Production Industrielle : Actuellement, les informations sur la production industrielle à grande échelle de l'acide 5-palmitoylhydroxystearique sont limitées. La plupart des synthèses sont réalisées dans des laboratoires de recherche à des fins expérimentales.

Analyse Des Réactions Chimiques

Types de Réactions : L'acide 5-palmitoylhydroxystearique subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former différents produits en fonction des conditions.

Réduction : Les réactions de réduction peuvent modifier sa structure, altérant potentiellement son activité biologique.

Substitution : Des réactions de substitution peuvent se produire aux groupes hydroxyle ou carboxylique.

Réactifs et Conditions Communs :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium peuvent être utilisés.

Substitution : Divers réactifs peuvent être utilisés en fonction de la substitution souhaitée.

Principaux Produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de différents dérivés oxydés de l'acide 5-palmitoylhydroxystearique .

4. Applications de la Recherche Scientifique

L'acide 5-palmitoylhydroxystearique a plusieurs applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé modèle pour étudier le comportement des FAHFAs et de leurs dérivés.

5. Mécanisme d'Action

L'acide 5-palmitoylhydroxystearique exerce ses effets par plusieurs mécanismes :

Sécrétion d'Insuline : Il stimule la sécrétion d'insuline, améliorant le transport du glucose et le transporteur Glut4 par l'activation de GPR-120.

Effets Anti-Inflammatoires : Il inhibe la phosphorylation de la voie m-TOR-ULK1, régulant l'autophagie et réduisant l'inflammation.

Métabolisme du Glucose : Il prépare les adipocytes à la lipogenèse de novo, impactant le métabolisme lipidique et l'utilisation du glucose.

Composés Similaires :

Acide 9-palmitoylhydroxystearique : Un autre régioisomère de PAHSA avec des propriétés anti-inflammatoires et hypoglycémiantes similaires.

Acide 12-palmitoylhydroxystearique : Présente des activités biologiques similaires, mais diffère par sa configuration structurale.

Unicité de l'Acide 5-palmitoylhydroxystearique : L'acide 5-palmitoylhydroxystearique se distingue par sa régulation à la baisse constante dans les conditions d'insulinorésistance et son rôle spécifique dans la régulation du métabolisme du glucose et de la synthèse lipidique . Sa capacité unique à stimuler la sécrétion d'insuline et à améliorer le transport du glucose en fait un candidat prometteur pour des applications thérapeutiques .

Applications De Recherche Scientifique

5-PAHSA has several scientific research applications, including:

Chemistry: It is used as a model compound to study the behavior of FAHFAs and their derivatives.

Mécanisme D'action

5-PAHSA exerts its effects through several mechanisms:

Insulin Secretion: It stimulates insulin secretion, enhancing glucose transport and the Glut4 transporter through the activation of GPR-120.

Anti-inflammatory Effects: It inhibits the phosphorylation of the m-TOR-ULK1 pathway, regulating autophagy and reducing inflammation.

Glucose Metabolism: It primes adipocytes for de novo lipogenesis, impacting lipid metabolism and glucose utilization.

Comparaison Avec Des Composés Similaires

9-PAHSA: Another regioisomer of PAHSA with similar anti-inflammatory and hypoglycemic properties.

12-PAHSA: Exhibits similar biological activities but differs in its structural configuration.

Uniqueness of 5-PAHSA: this compound stands out due to its consistent downregulation in insulin-resistant conditions and its specific role in regulating glucose metabolism and lipid synthesis . Its unique ability to stimulate insulin secretion and enhance glucose transport makes it a promising candidate for therapeutic applications .

Activité Biologique

5-Pahsa, or 5-(palmitoyloxy)octadecanoic acid, is a novel lipokine derived from palmitic acid that has garnered attention for its potential biological activities, particularly in the context of metabolic regulation and neuroprotection. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its mechanisms of action, effects on glucose metabolism, autophagy, and oxidative stress.

This compound influences metabolic processes through several key pathways:

- Regulation of mTOR and Autophagy : Research indicates that this compound can enhance autophagy in neuronal cells by inhibiting the mammalian target of rapamycin (mTOR) pathway. This inhibition leads to reduced phosphorylation of ULK1, a crucial protein in autophagy initiation . In vitro studies demonstrated that this compound administration decreased reactive oxygen species (ROS) levels in PC12 cells, suggesting a protective effect against oxidative stress under diabetic conditions .

- Impact on Lipid Metabolism : In animal models, particularly DB/DB mice, this compound was shown to influence lipid metabolism significantly. It promotes de novo lipogenesis (DNL) while impeding triglyceride (TAG) synthesis . This dual action suggests that this compound may play a role in energy expenditure rather than merely storing lipids.

Effects on Glucose Metabolism

Despite its regulatory role in lipid metabolism, the effects of this compound on glucose metabolism appear limited:

- Glucose Tolerance : In studies involving diabetic mouse models, administration of this compound did not significantly improve glucose metabolism. However, it did reduce oxidized low-density lipoprotein (ox-LDL) levels, which are associated with cardiovascular risk .

- Insulin Sensitivity : While this compound's direct impact on insulin sensitivity remains inconclusive, it has been suggested that it may activate G protein-coupled receptors (GPRs), which could indirectly influence glucose homeostasis and improve insulin resistance .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- In Vitro Studies : A study involving PC12 neuronal cells showed that treatment with this compound led to a significant decrease in ROS levels and enhanced autophagic activity by inhibiting mTOR phosphorylation . The results indicated a potential neuroprotective effect under high-glucose conditions.

- Animal Models : In DB/DB mice, administration of this compound resulted in decreased levels of ox-LDL and alterations in lipid profiles without significant changes in glucose metabolism. This highlights its potential role in managing dyslipidemia associated with diabetes .

- Comparative Studies : Comparative analyses between different PAHSA isomers revealed that this compound is notably downregulated in insulin-resistant states, suggesting its potential as a biomarker for metabolic disorders .

Summary of Key Findings

| Study Type | Findings |

|---|---|

| In Vitro (PC12 Cells) | Decreased ROS levels; enhanced autophagy via mTOR inhibition |

| Animal Models | Reduced ox-LDL; no significant improvement in glucose metabolism |

| Comparative Analysis | Downregulation in insulin-resistant states; potential biomarker for diabetes |

Propriétés

IUPAC Name |

5-hexadecanoyloxyoctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H66O4/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-31-34(37)38-32(29-27-30-33(35)36)28-25-23-21-19-17-14-12-10-8-6-4-2/h32H,3-31H2,1-2H3,(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGKCWKQYJQHJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCCCC)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H66O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901277043 | |

| Record name | 5-[(1-Oxohexadecyl)oxy]octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901277043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | FAHFA(16:0/5-O-18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112107 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1481636-41-2 | |

| Record name | 5-[(1-Oxohexadecyl)oxy]octadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1481636-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(1-Oxohexadecyl)oxy]octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901277043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FAHFA(16:0/5-O-18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112107 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.